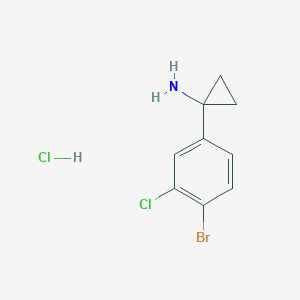

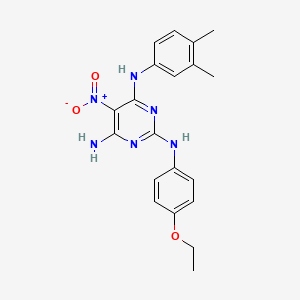

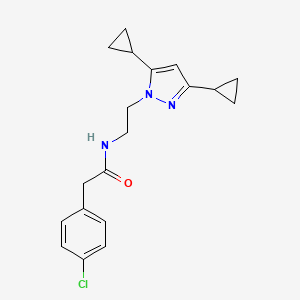

4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide” is a derivative of the 1,3,4-oxadiazole class . Oxadiazoles are five-membered heterocyclic compounds that contain two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves several steps. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be determined using various spectroscopic techniques. For example, the structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives have been shown to exhibit a wide range of chemical reactions. They have been used as important synthons in the development of new drugs . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be determined using various techniques. For instance, the yield, melting point, and NMR data of a specific derivative were reported .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide, a compound with potential applications in various scientific research areas, has been the subject of studies focused on its synthesis, characterization, and exploration of its properties. For instance, the synthesis and characterization of related 1,3,4-oxadiazole derivatives have been reported, showcasing methodologies that could potentially apply to the synthesis of 4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide. Such studies involve the synthesis of compounds from picolinic acid derivatives, highlighting methods of esterification and amidation that may be relevant (Yao Jian-wen, 2012).

Antimicrobial and Antituberculosis Activity

Compounds related to 4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide have been synthesized and evaluated for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives were synthesized and found to possess good or moderate activities against test microorganisms, indicating the potential for 4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide derivatives to serve similar antimicrobial purposes (H. Bektaş et al., 2007). Additionally, certain derivatives have shown moderate to good antituberculosis activity, suggesting potential applications in the treatment or study of tuberculosis (Bhagwat Jadhav et al., 2016).

Optoelectronic Properties

The optoelectronic properties of compounds containing 1,3,4-oxadiazole units, such as those found in 4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide, have been explored. For instance, a study on the synthesis of bicyclometalated iridium complexes containing a picolinic acid derivative and its application in polymer light-emitting devices showed that modifying the ligand with a 1,3,4-oxadiazole unit can improve the optoelectronic properties of the complexes, suggesting potential applications in the development of optoelectronic devices (Fang-liang Xiao et al., 2009).

Wirkmechanismus

Target of Action

Compounds with the 1,2,4-oxadiazole moiety, such as this one, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising anticancer activity .

Mode of Action

1,2,4-oxadiazole derivatives are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially facilitate interactions with their targets.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been associated with a broad spectrum of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects , suggesting that this compound may have similar effects.

Action Environment

The synthesis of 1,2,4-oxadiazole derivatives often involves specific reaction conditions , which could potentially influence the compound’s properties and activity.

Eigenschaften

IUPAC Name |

4-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2/c1-6-14-15-9(17-6)5-13-10(16)8-4-7(11)2-3-12-8/h2-4H,5H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPPNPMHOKIYLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=NC=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

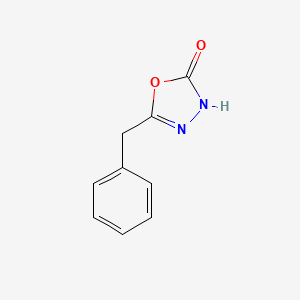

![(2S)-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2460146.png)

![Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B2460160.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2460161.png)

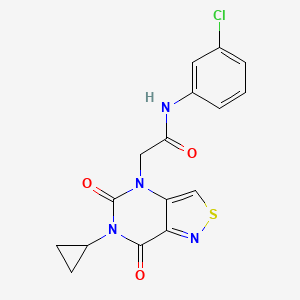

![2-[4-[3-methyl-2,6-dioxo-7-[(E)-3-phenylprop-2-enyl]purin-8-yl]piperazin-1-yl]acetamide](/img/structure/B2460163.png)

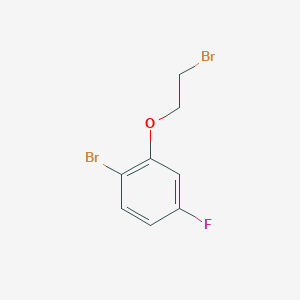

![(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B2460168.png)